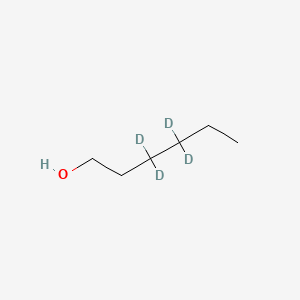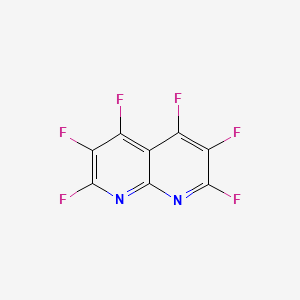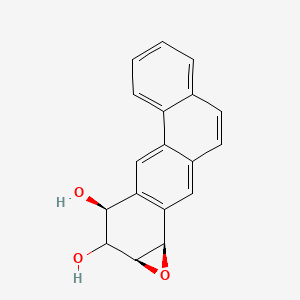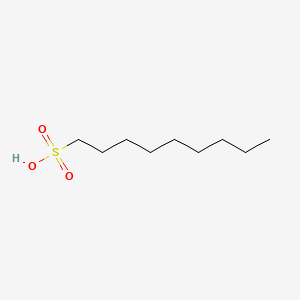![molecular formula C21H27F3O B13420802 1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene CAS No. 519057-99-9](/img/structure/B13420802.png)
1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene is a complex organic compound characterized by its unique structure, which includes a cyclohexenyl group, an ethylcyclohexyl group, and a trifluoromethoxybenzene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Cyclohexenyl Group: This can be achieved through the hydrogenation of cyclohexene under specific conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Attachment of the Trifluoromethoxybenzene Group: This step often involves nucleophilic aromatic substitution reactions where a trifluoromethoxy group is introduced to a benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as hydroxide ions (OH-), amines (NH2-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or benzoic acid derivatives, while reduction may produce cyclohexyl derivatives.
Scientific Research Applications
1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites, influencing signal transduction pathways.
Cell Membranes: Altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene: Lacks the trifluoromethoxy group and has different reactivity.
Ethylbenzene: Simpler structure with only an ethyl group attached to the benzene ring.
Trifluoromethylbenzene: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
519057-99-9 |
|---|---|
Molecular Formula |
C21H27F3O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[4-(4-ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C21H27F3O/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)19-11-13-20(14-12-19)25-21(22,23)24/h9,11-17H,2-8,10H2,1H3 |
InChI Key |
PZSCPOQUYAZWQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(=CC2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


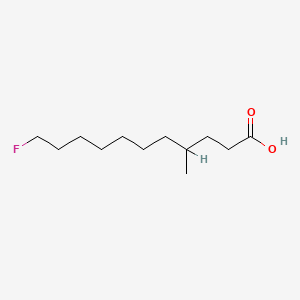
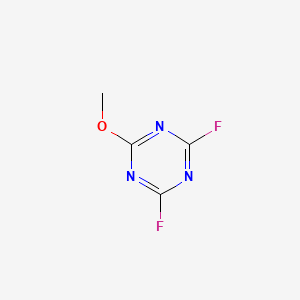

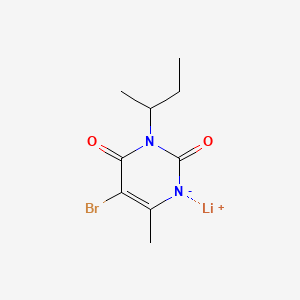
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
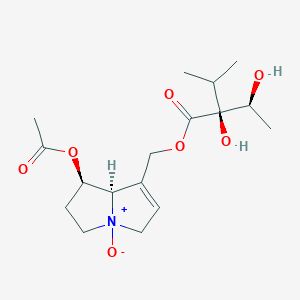
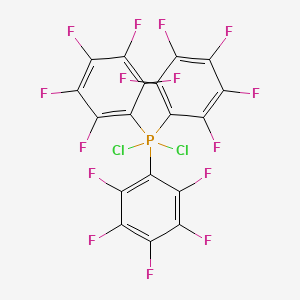
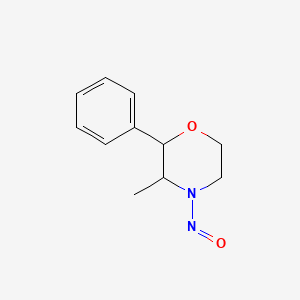
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
